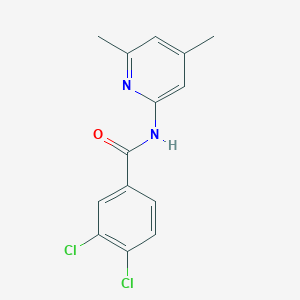

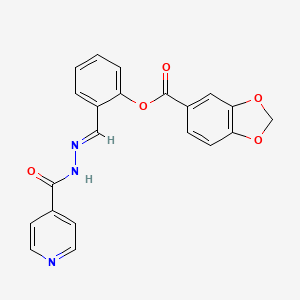

3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide involves multiple steps, including the use of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides for potential anti-cancer applications (Kumar & Lown, 2003). This synthesis pathway highlights the complexity and potential of this compound in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide showcases significant intramolecular and intermolecular hydrogen bonding. A study on pyridine-2,6-dicarboxamide demonstrates the strong hydrogen bonding network both in solid state and solution, which could be analogous to the bonding characteristics of 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide (Marlin, Olmstead, & Mascharak, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds involve the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, indicating potential hyperglycemic and hypoglycemic activity, which can be leveraged for the synthesis of compounds with specific biological activities (Yeung & Knaus, 1987).

Physical Properties Analysis

The physical properties of compounds within the same family as 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide, such as solubility and thermal behavior, are crucial for their application in various scientific fields. These properties are often characterized by X-ray diffraction, thermal analysis, and spectroscopy, providing insights into the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological molecules, are key for understanding the application potential of 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide. Research into derivatives has shown diverse biological activities, including antitumor and antifungal effects, indicating the significant chemical versatility of this compound class (Adhami et al., 2014).

科学的研究の応用

Herbicidal Activity

Research has identified compounds structurally related to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide as potent herbicides. A study by Viste, Cirovetti, and Horrom (1970) on dimethylpropynylbenzamides, a group of benzamides, demonstrated herbicidal activity against annual and perennial grasses, offering potential utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anti-inflammatory Applications

Another significant application involves its use as a non-acidic anti-inflammatory agent. Parate, Chaturvedi, and Kant (2005) conducted a 3D-quantitative structure activity relationship (QSAR) study on a series of N-(4,6-dimethyl-2-pyridinyl)benzamides, aiming to understand the co-relationship between their biological activity and molecular descriptors. This research holds promise for the development of new anti-inflammatory drugs (Parate, Chaturvedi, & Kant, 2005).

Material Science and Polymer Research

In material science, the focus has been on the synthesis and characterization of polymers incorporating pyridine units, which are essential for creating materials with specific thermal, mechanical, and optical properties. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, demonstrating the importance of pyridyl moieties in designing novel polymers with desirable solubility and thermal properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antitubercular Agents

The structural moiety of 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide has been explored for its potential in antimicrobial and antitubercular activities. Research by Nimbalkar et al. (2018) on the synthesis of benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, underscoring the potential of such compounds in combating tuberculosis (Nimbalkar et al., 2018).

Advanced Drug Development

Further, Yue et al. (2011) investigated the metabolic pathways of a structurally similar compound, highlighting its extensive metabolism and potential as a selective inhibitor in clinical development for targeting specific signaling pathways (Yue et al., 2011).

特性

IUPAC Name |

3,4-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-5-9(2)17-13(6-8)18-14(19)10-3-4-11(15)12(16)7-10/h3-7H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKUCDZPKUHXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)

![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)

![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)